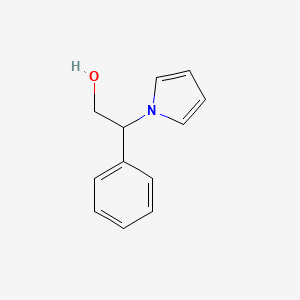

2-Phenyl-2-pyrrol-1-ylethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-phenyl-2-pyrrol-1-ylethanol |

InChI |

InChI=1S/C12H13NO/c14-10-12(13-8-4-5-9-13)11-6-2-1-3-7-11/h1-9,12,14H,10H2 |

InChI Key |

HNHGTZLBKUVDPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)N2C=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Phenyl 2 Pyrrol 1 Ylethanol

Transformations of the Hydroxyl Group

The secondary hydroxyl (-OH) group is a versatile functional group that can be converted into various other functionalities, including esters and ethers. Its reactivity is influenced by the adjacent phenyl group, which can stabilize carbocationic intermediates.

Esterification Reactions, e.g., Acetylation

Esterification is a fundamental transformation of alcohols. In the case of 2-Phenyl-2-pyrrol-1-ylethanol, the hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. Acetylation, the introduction of an acetyl group, is a common example of this reaction type. This can be achieved using reagents like acetyl chloride or acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

| Reagent | Catalyst/Base | Typical Solvent | Product Type |

|---|---|---|---|

| Acetic Anhydride | Pyridine, DMAP | Dichloromethane (DCM) | Acetate Ester |

| Acetyl Chloride | Triethylamine (TEA) | Tetrahydrofuran (B95107) (THF) | Acetate Ester |

| Benzoyl Chloride | Pyridine | Dichloromethane (DCM) | Benzoate Ester |

| Carboxylic Acid | DCC, DMAP (Steglich) | Dichloromethane (DCM) | Ester |

Etherification and Alkoxylation Pathways

The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to yield the ether. The choice of base and solvent is critical for the success of this reaction. Alkoxylation can also be achieved through other pathways, depending on the specific reagents employed.

| Step | Reagents | Typical Solvent | Intermediate/Product |

|---|---|---|---|

| 1. Deprotonation | Sodium Hydride (NaH), Potassium Hydride (KH) | THF, DMF | Alkoxide |

| 2. Alkylation | Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | THF, DMF | Ether |

Reactivity of the Pyrrole (B145914) Nitrogen Atom

The nitrogen atom in this compound is part of the aromatic pyrrole ring and is already substituted with the 2-phenyl-2-hydroxyethyl group. This influences its reactivity compared to an unsubstituted pyrrole.

N-Derivatization Reactions

In unsubstituted pyrrole, the N-H proton is moderately acidic (pKa ≈ 17.5) and can be removed by strong bases, allowing for N-alkylation or N-acylation. wikipedia.org However, in this compound, the nitrogen atom lacks a proton and is already part of a tertiary amine structure within the N-substituted pyrrole. Consequently, it cannot undergo the typical deprotonation-alkylation reactions seen with pyrrole itself. Its reactivity is primarily centered on its role as a potential ligand in coordination chemistry.

Formation of Coordination Complexes, e.g., Copper(II) Complexes

The this compound molecule can act as a bidentate ligand, coordinating to metal centers through both the pyrrole nitrogen and the hydroxyl oxygen atoms. This chelation can lead to the formation of stable coordination complexes. Research on the similar ligand 2-(1H-pyrrol-1-yl)ethanol has shown that it reacts with copper(II) bromide to yield a dimeric copper(II) complex. mdpi.com In this complex, the deprotonated alcohol (alkoxide) and the pyrrole nitrogen both bind to the copper(II) center in a κ²-bonding mode. mdpi.com It is anticipated that this compound would exhibit similar behavior, forming stable chelate complexes with transition metals like copper(II). mdpi.comnih.gov The geometry of such complexes can vary, often resulting in distorted square planar or square pyramidal stereochemistries around the copper(II) ion. nih.govmdpi.com

| Ligand Type | Coordinating Atoms | Metal Ion | Resulting Complex Structure | Reference Example |

|---|---|---|---|---|

| Amino alcohol | Nitrogen, Oxygen | Copper(II) | Mononuclear or Dimeric Complexes | [μ-O-(κ²-O,O-flav)(κ²-N,O-2PEO)Cu]₂ mdpi.com |

| Hydroxy pyridine derivative | Pyridine Nitrogen, Hydroxyl Oxygen | Copper(II) | Square Planar or Square Pyramidal | Complexes with 2-(hydroxyethyl)pyridine nih.gov |

Electrophilic and Nucleophilic Reactivity of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack while being generally resistant to nucleophilic attack.

Electrophilic Reactivity

Due to the delocalization of the nitrogen's lone pair of electrons into the ring, the pyrrole system is significantly more reactive towards electrophiles than benzene. pearson.com Electrophilic aromatic substitution on N-substituted pyrroles typically occurs at the C2 (α) position, as the carbocation intermediate at this position is more stabilized by resonance. wikipedia.orgpearson.com If the C2 and C5 positions are blocked, substitution may occur at the C3 (β) position. Common electrophilic substitution reactions for pyrroles include halogenation, nitration, and acylation, which can often be carried out under milder conditions than those required for benzene. wikipedia.org The presence of the N-substituent in this compound can influence the regioselectivity and rate of these reactions.

| Reaction | Reagent | Typical Position of Substitution |

|---|---|---|

| Nitration | HNO₃/Ac₂O | C2 (α-position) wikipedia.org |

| Sulfonation | Pyridine·SO₃ | C2 (α-position) wikipedia.org |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | C2 (α-position) wikipedia.org |

| Acylation (Friedel-Crafts) | Acetic Anhydride / Lewis Acid | C2 (α-position) |

| Formylation (Vilsmeier-Haack) | POCl₃ / DMF | C2 (α-position) |

Nucleophilic Reactivity

The high electron density of the pyrrole ring makes it a poor substrate for nucleophilic aromatic substitution. Such reactions are generally unfavorable unless the ring is substituted with potent electron-withdrawing groups, which are absent in this compound. Therefore, the pyrrole ring in this molecule is not expected to exhibit significant reactivity towards nucleophiles under standard conditions. researchgate.net

Substitutions on the Pyrrole Nucleus

The pyrrole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic substitution reactions. pharmaguideline.compharmaguideline.com The rate of reaction is typically much faster than that of benzene. The substituent on the nitrogen atom plays a crucial role in determining the regioselectivity of these substitutions.

For N-substituted pyrroles, electrophilic attack generally occurs at the C2 (α) and C5 positions, which are electronically favored. However, the steric bulk of the N-substituent can significantly influence the reaction outcome. In the case of this compound, the large N-(2-phenyl-2-hydroxyethyl) group is expected to sterically hinder the C2 and C5 positions, thereby increasing the proportion of substitution at the C3 (β) and C4 positions. This effect has been observed in related N-substituted pyrroles; for instance, 1-benzylpyrrole (B1265733) demonstrates a significantly higher proportion of 3-substitution during nitration, bromination, and formylation compared to 1-methylpyrrole. cdnsciencepub.com

Common electrophilic substitution reactions applicable to the pyrrole nucleus of this compound are expected to yield a mixture of isomers, with a potential preference for the less sterically hindered 3- and 4-positions.

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃ / Acetic Anhydride | 2-Phenyl-2-(3-nitro-1H-pyrrol-1-yl)ethanol |

| Halogenation | N-Bromosuccinimide (NBS) or Sulfuryl Chloride (SO₂Cl₂) | 2-(3-Bromo-1H-pyrrol-1-yl)-2-phenylethanol or 2-(3-Chloro-1H-pyrrol-1-yl)-2-phenylethanol |

| Acylation | Acetic Anhydride / Lewis Acid (e.g., BF₃) | 1-(1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-3-yl)ethan-1-one |

| Vilsmeier-Haack Formylation | POCl₃ / Dimethylformamide (DMF) | 1-(2-Hydroxy-1-phenylethyl)-1H-pyrrole-3-carbaldehyde |

Ring Opening and Rearrangement Reactions

While the aromaticity of the pyrrole ring provides considerable stability, it can undergo ring-opening or rearrangement reactions under specific conditions.

Ring Opening : Pyrrole and its derivatives are susceptible to cleavage under strongly acidic conditions, often leading to polymerization. Oxidative ring-opening can also occur with strong oxidizing agents like ozone or permanganate, yielding smaller fragments.

Rearrangement Reactions : A notable transformation is the Ciamician–Dennstedt rearrangement. wikipedia.org This reaction involves the treatment of a pyrrole with a dihalocarbene (generated, for example, from chloroform (B151607) and a strong base). The initial [2+1] cycloaddition forms a dihalocyclopropane intermediate, which then undergoes ring expansion to furnish a 3-halopyridine derivative. Applying this to this compound would be expected to produce a substituted 3-chloropyridine.

Cycloaddition Reactions : Pyrroles can participate as the 4π-electron component (diene) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org This reactivity is enhanced if an electron-withdrawing group is present on the nitrogen atom. The N-(2-phenyl-2-hydroxyethyl) group is not strongly electron-withdrawing, so forcing conditions (high temperature or pressure) would likely be required for it to react with a potent dienophile like maleic anhydride or dimethyl acetylenedicarboxylate.

Functionalization of the Phenyl Moiety

Aromatic Substitution Reactions

The phenyl ring of this compound can undergo electrophilic aromatic substitution. The substituent, a -(CH(OH)-CH₂-pyrrol-1-yl) group, is attached to the phenyl ring via a benzylic carbon. As an alkyl-type substituent, it is expected to be an activating group and an ortho, para-director. Steric hindrance from the rest of the molecule might favor substitution at the less hindered para-position over the ortho-positions.

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-(4-Nitrophenyl)-2-(1H-pyrrol-1-yl)ethanol |

| Halogenation | Br₂ / FeBr₃ | 2-(4-Bromophenyl)-2-(1H-pyrrol-1-yl)ethanol |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 2-(4-Acetylphenyl)-2-(1H-pyrrol-1-yl)ethanol |

| Sulfonation | Fuming H₂SO₄ | 4-(1-Hydroxy-2-(1H-pyrrol-1-yl)ethyl)benzenesulfonic acid |

Side-Chain Functionalization

The secondary alcohol of the ethanol (B145695) side-chain is a key site for a variety of functional group transformations. Its benzylic position enhances the reactivity in reactions involving carbocation intermediates.

Oxidation : The secondary alcohol can be readily oxidized to the corresponding ketone, 2-phenyl-2-(1H-pyrrol-1-yl)acetophenone. A range of modern, mild oxidizing agents can be employed to achieve this transformation without affecting the sensitive pyrrole ring.

Esterification and Etherification : Standard reactions can be used to convert the hydroxyl group into esters or ethers. For example, reaction with an acyl chloride in the presence of a base would yield an ester, while treatment with an alkyl halide under Williamson ether synthesis conditions would produce an ether.

Nucleophilic Substitution : The hydroxyl group is a poor leaving group but can be converted into a better one, such as a tosylate or mesylate. Subsequent reaction with a nucleophile can proceed via an S(_N)1 or S(_N)2 mechanism. The stability of the benzylic carbocation would favor an S(_N)1 pathway.

Elimination (Dehydration) : Treatment with a strong acid and heat can induce dehydration of the alcohol, leading to the formation of an alkene, specifically 1-(1-phenylvinyl)-1H-pyrrole.

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | 2-Phenyl-2-(1H-pyrrol-1-yl)acetophenone |

| Esterification | Acetyl chloride / Pyridine | 2-Phenyl-2-(1H-pyrrol-1-yl)ethyl acetate |

| Tosylation | p-Toluenesulfonyl chloride (TsCl) / Pyridine | 2-Phenyl-2-(1H-pyrrol-1-yl)ethyl 4-methylbenzenesulfonate |

| Dehydration | H₂SO₄ / Heat | 1-(1-Phenylvinyl)-1H-pyrrole |

Advanced Spectroscopic and Structural Characterization of 2 Phenyl 2 Pyrrol 1 Ylethanol

Vibrational Spectroscopy

Raman Spectroscopy:This subsection was designated for the analysis of the Raman spectrum, which would provide complementary information to the FT-IR data, particularly for non-polar bonds and the overall molecular symmetry.

The absence of empirical data for 2-Phenyl-2-pyrrol-1-ylethanol in the public domain prevents the creation of the requested data tables and a detailed discussion of its spectroscopic characteristics. While information exists for structurally related compounds, extrapolation of that data would not provide the scientifically accurate and specific analysis required for this article.

Further research and experimental investigation are necessary to determine the spectroscopic properties of this compound. Once such data becomes available, a comprehensive article as outlined can be produced.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance. For this compound, this analysis would reveal information about its electronic transitions. The resulting spectrum would be expected to show specific absorption maxima (λmax), which correspond to the wavelengths of light that are most absorbed by the molecule. These absorptions are typically associated with π→π* and n→π* transitions within the phenyl and pyrrole (B145914) chromophores. The solvent used for the analysis can influence the position and intensity of these peaks. A data table, like the hypothetical one below, would typically be used to summarize these findings.

Hypothetical UV-Vis Spectroscopy Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Ethanol (B145695) | Not Available | Not Available | Not Available |

| Methanol | Not Available | Not Available | Not Available |

| Chloroform (B151607) | Not Available | Not Available | Not Available |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide the highly accurate mass of the molecular ion of this compound. This precise measurement allows for the determination of its elemental formula, distinguishing it from other compounds with the same nominal mass.

Hypothetical HRMS Data for this compound

| Ion Formula | Calculated m/z | Measured m/z | Mass Difference (ppm) |

| [C₁₂H₁₃NO + H]⁺ | Not Available | Not Available | Not Available |

| [C₁₂H₁₃NO + Na]⁺ | Not Available | Not Available | Not Available |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to separate this compound from a mixture and to obtain its electron ionization (EI) mass spectrum. The mass spectrum would display a molecular ion peak and a series of fragment ion peaks, which are characteristic of the molecule's structure and can be used for its identification. The retention time from the gas chromatograph is also a key identifying characteristic.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, providing clear information about the molecular weight of the compound.

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This powerful technique would determine bond lengths, bond angles, and torsion angles, as well as how the molecules pack together in the crystal lattice. Key crystallographic parameters that would be determined are summarized in the hypothetical table below.

Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₁₃NO |

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

| Density (calculated) (g/cm³) | Not Available |

| R-factor (%) | Not Available |

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Characterization

A comprehensive search of scientific literature and crystallographic databases did not yield specific powder X-ray diffraction (PXRD) data or any studies on the polymorphism of this compound. The investigation into the solid-state properties of this compound is an area that appears to be unexplored in the public domain.

Powder X-ray diffraction is a fundamental analytical technique for the characterization of crystalline solids. It provides a unique fingerprint of a compound's crystal structure, enabling the identification of different polymorphic forms, which are distinct crystalline structures of the same chemical entity. These different forms can exhibit varied physicochemical properties, including solubility, melting point, and stability, which are critical in fields such as pharmaceutical sciences and materials science.

Typically, a PXRD analysis would involve irradiating a powdered sample of this compound with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern would consist of a series of peaks at specific 2θ values, with characteristic intensities. This data would be used to:

Determine Polymorphism: Different polymorphs would produce distinct PXRD patterns. By crystallizing the compound under various conditions (e.g., different solvents, temperatures, or pressures), one could screen for the existence of multiple polymorphic forms.

Assess Crystallinity: The sharpness and definition of the diffraction peaks can indicate the degree of crystallinity of the sample, distinguishing it from amorphous solid forms.

Determine Unit Cell Parameters: With sufficient quality data, the diffraction pattern can be indexed to determine the crystal system (e.g., monoclinic, orthorhombic) and the dimensions of the unit cell.

Without experimental data, it is not possible to provide a specific analysis of the crystalline nature of this compound. Research in this area would be required to generate the data necessary for a thorough characterization of its solid-state forms. Such a study would be a valuable contribution to the chemical and pharmaceutical understanding of this compound.

Computational and Theoretical Chemistry Studies on 2 Phenyl 2 Pyrrol 1 Ylethanol

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and geometry of 2-Phenyl-2-pyrrol-1-ylethanol. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, charge distribution, and energy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For this compound, DFT calculations can be used to optimize the molecular geometry, predict electronic properties, and analyze the nature of its chemical bonds. nih.govnih.gov

Molecular Geometry Optimization: DFT methods, such as B3LYP with a 6-31G(d) basis set, can be used to find the lowest energy conformation of the molecule. nih.gov This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.

Electronic Properties: From the DFT calculations, various electronic properties can be derived. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic stability. researchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Note: The values in this table are illustrative and based on typical results for similar aromatic and heterocyclic compounds. Actual values would require specific DFT calculations for this molecule.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data for parametrization. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational cost than DFT. For this compound, ab initio calculations could be used to refine the geometry and energies obtained from DFT and to calculate properties where high accuracy is critical. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational dynamics and intermolecular interactions of this compound in various environments.

Intermolecular Interactions and Aggregation Behavior

In a condensed phase, such as a liquid or solid, molecules of this compound will interact with each other. MD simulations can model these intermolecular interactions, which are governed by forces such as van der Waals interactions, electrostatic interactions, and hydrogen bonding. The hydroxyl group in the molecule can act as a hydrogen bond donor and acceptor, potentially leading to the formation of dimers or larger aggregates. Simulations can help to characterize the structure and stability of these aggregates.

Spectroscopic Property Prediction

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental spectra to validate the computational model and aid in the interpretation of experimental data.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. By predicting the 1H and 13C NMR spectra, researchers can assign the peaks in an experimental spectrum to specific atoms in the molecule, aiding in structure elucidation. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks in an IR spectrum. By comparing the calculated and experimental spectra, the vibrational modes of the molecule can be identified.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. researchgate.net This method calculates the energies of the electronic excited states, which correspond to the wavelengths of light absorbed by the molecule. This can provide insight into the electronic transitions occurring within the molecule. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Assignment |

| 13C NMR | ~140 ppm | Phenyl C (quaternary) |

| 1H NMR | ~7.3 ppm | Phenyl H |

| IR | ~3400 cm-1 | O-H stretch |

| UV-Vis | ~260 nm | π-π* transition (phenyl ring) |

Note: The values in this table are illustrative and based on typical chemical shifts and vibrational frequencies for the functional groups present in the molecule. Accurate predictions would require specific calculations.

Theoretical NMR Chemical Shift Prediction

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, theoretical calculations, often employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide valuable predictions of 1H and 13C NMR spectra. These calculations are typically performed on the optimized geometry of the molecule in a simulated solvent environment to mimic experimental conditions.

The predicted chemical shifts are instrumental in assigning the signals observed in experimental NMR spectra. Discrepancies between theoretical and experimental values can often be attributed to factors such as solvent effects, conformational averaging, and intermolecular interactions that are not perfectly modeled by the computational approach.

Below is a hypothetical table representing theoretically predicted 1H and 13C NMR chemical shifts for this compound, as no specific literature data is available. The values are for illustrative purposes and would be derived from computational software.

Table 1: Theoretical 1H and 13C NMR Chemical Shifts for this compound (Note: These are representative values and would be generated from specific computational chemistry software.)

| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Phenyl C1' | - | 142.5 |

| Phenyl C2'/C6' | 7.35 | 128.6 |

| Phenyl C3'/C5' | 7.30 | 127.8 |

| Phenyl C4' | 7.25 | 126.0 |

| CH (chiral center) | 5.10 | 75.0 |

| CH2 (pyrrol-1-yl) | 4.20 | 55.0 |

| Pyrrol C2/C5 | 6.70 | 118.0 |

| Pyrrol C3/C4 | 6.10 | 108.0 |

| OH | 2.50 | - |

Computational UV-Vis and IR Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating Ultraviolet-Visible (UV-Vis) spectra. These simulations can predict the electronic transitions and their corresponding absorption wavelengths (λmax). For this compound, the predicted UV-Vis spectrum would likely show absorptions characteristic of the phenyl and pyrrole (B145914) chromophores. These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.

Similarly, computational methods can simulate the Infrared (IR) spectrum by calculating the vibrational frequencies of the molecule. These theoretical spectra are invaluable for assigning the various vibrational modes observed in experimental IR spectroscopy, such as the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and the characteristic vibrations of the pyrrole ring.

Table 2: Simulated UV-Vis and IR Spectral Data for this compound (Note: These are representative values and would be generated from specific computational chemistry software.)

| Spectral Data | Predicted Value | Assignment |

| UV-Vis λmax | ~260 nm | π → π* transition (Phenyl ring) |

| UV-Vis λmax | ~210 nm | π → π* transition (Pyrrole ring) |

| IR Frequency | ~3400 cm-1 | O-H stretching |

| IR Frequency | ~3100-3000 cm-1 | Aromatic C-H stretching |

| IR Frequency | ~2950-2850 cm-1 | Aliphatic C-H stretching |

| IR Frequency | ~1600, 1495 cm-1 | C=C stretching (Aromatic ring) |

| IR Frequency | ~1500-1400 cm-1 | C-N stretching (Pyrrole ring) |

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into the energetics and structures of transition states and intermediates.

Transition State Analysis for Synthetic Pathways

The synthesis of this compound can involve several steps, and computational studies can be employed to analyze the transition states of these reactions. For instance, in a potential synthesis involving the reaction of a phenyl Grignard reagent with a pyrrole-substituted aldehyde, transition state analysis can determine the activation energy barrier for the key bond-forming step. By locating the transition state structure and calculating its energy, chemists can gain a deeper understanding of the reaction kinetics and selectivity. These studies often involve mapping the potential energy surface of the reaction to identify the lowest energy pathway from reactants to products.

Mechanistic Insights into Chemical Transformations

Beyond its synthesis, this compound can undergo various chemical transformations, such as oxidation of the alcohol or electrophilic substitution on the pyrrole or phenyl rings. Computational studies can provide detailed mechanistic insights into these transformations. For example, the mechanism of an oxidation reaction can be investigated by modeling the interaction of the alcohol with an oxidizing agent and calculating the energy profile for different possible pathways. This can help in understanding the regioselectivity and stereoselectivity of the reaction. Similarly, the reactivity of the aromatic rings towards electrophiles can be predicted by calculating molecular properties such as electrostatic potential maps and frontier molecular orbital energies, which indicate the most likely sites for electrophilic attack.

Applications and Advanced Research Directions for 2 Phenyl 2 Pyrrol 1 Ylethanol

Role in Organic Synthesis as a Versatile Intermediate

In the field of organic synthesis, the value of a chemical compound is often measured by its ability to serve as a scaffold for constructing diverse and complex molecules. 2-Phenyl-2-pyrrol-1-ylethanol, with its combination of aromatic, heterocyclic, and aliphatic alcohol features, is a prime candidate for such a role.

Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. bohrium.commdpi.com Pyrrole (B145914) derivatives are significant targets in medicinal chemistry and materials science, making their synthesis via MCRs an area of active research. bohrium.comnih.gov

While specific literature detailing the use of this compound as a primary reactant in an MCR is not prevalent, its structural components are characteristic of those employed in such syntheses. Typically, MCRs that form substituted pyrroles utilize a combination of amines, carbonyl compounds, and other activated molecules. nih.govmdpi.comresearchgate.net The inherent structure of this compound, containing both a nucleophilic pyrrole ring and a modifiable hydroxyl group, suggests its potential as a sophisticated building block that could be integrated into MCRs to produce highly functionalized, complex pyrrole-containing molecules in a single step.

The formation of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for achieving this transformation. The efficiency and selectivity of these reactions are heavily dependent on the structure of the ligand coordinated to the metal center.

Amino alcohols are a well-established class of ligands in asymmetric synthesis, often coordinating with metal centers like copper to facilitate a variety of transformations, including Henry reactions and reductive couplings. researchgate.netnih.govnih.gov The nitrogen and oxygen atoms of the amino alcohol can form a stable chelate ring with the metal, influencing the catalytic activity and stereochemical outcome.

Research on a closely related analog, 2-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanol , has demonstrated its effectiveness as a versatile auxiliary ligand in Copper(II)-catalyzed Buchwald-Hartwig and Sharpless-Meldal C-N bond-forming reactions. researchgate.net In this context, the nitrogen of the heterocycle and the oxygen of the ethanol (B145695) group likely coordinate with the copper center, creating a catalytically active complex. Given the structural similarity, this compound is a strong candidate to perform a similar role. The pyrrole nitrogen and the hydroxyl oxygen can act as a bidentate ligand, stabilizing the copper catalyst and promoting the crucial C-N bond formation.

Table 1: Potential Role of this compound as a Ligand

| Catalytic Reaction | Metal Center | Potential Ligating Atoms | Function |

|---|---|---|---|

| Buchwald-Hartwig Amination | Copper(II) | Pyrrole Nitrogen, Hydroxyl Oxygen | Auxiliary Ligand |

| Asymmetric Henry Reaction | Copper(II) | Pyrrole Nitrogen, Hydroxyl Oxygen | Chiral Ligand (if resolved) |

Heterocyclic compounds form the backbone of a vast array of natural products and synthetic drugs. sigmaaldrich.comapolloscientific.co.uk Consequently, the development of straightforward synthetic routes to novel and complex heterocyclic systems is a central goal of organic chemistry. researchgate.net Molecules that serve as versatile "building blocks" are essential to this endeavor, providing a core structure that can be elaborated upon. eurjchem.com

This compound is well-suited to act as such a building block. It contains three key points of reactivity:

The Pyrrole Ring: Can undergo electrophilic substitution, allowing for the introduction of new functional groups onto the heterocyclic core.

The Hydroxyl Group: Can be easily converted into other functional groups (e.g., halides, tosylates) for nucleophilic substitution, or it can participate in esterification or etherification reactions.

The Phenyl Group: Can undergo electrophilic aromatic substitution, adding another layer of possible modification.

This trifecta of reactive sites allows for the sequential or orthogonal construction of more intricate molecular frameworks. For instance, the hydroxyl group could be used to link the molecule to another heterocyclic system, while the pyrrole ring is subsequently functionalized to complete the synthesis of a complex, polycyclic target molecule.

Contributions to Materials Science

The application of organic molecules in materials science often leverages their unique structural and electronic properties. The combination of a potentially conductive pyrrole unit and a robust phenyl group makes this compound an interesting candidate for the development of advanced materials.

The synthesis of novel polymers with tailored properties is a continuous effort in materials science. neliti.comneliti.com The structure of this compound suggests two primary avenues for its incorporation into polymeric chains.

First, the hydroxyl group can act as a monomeric unit in step-growth polymerization. Through reactions like polyesterification (with a dicarboxylic acid) or polyetherification, the molecule could be integrated into a polymer backbone. The pendant phenyl and pyrrole groups would then impart specific properties, such as increased thermal stability and altered solubility, to the resulting material.

Second, the pyrrole ring itself is a well-known precursor to conducting polymers. Polypyrrole is one of the most studied intrinsically conducting polymers due to its high conductivity and environmental stability. While the polymerization of N-substituted pyrroles can be more challenging, incorporating the this compound moiety could lead to functionalized polypyrroles with unique processing characteristics or secondary functionalities stemming from the hydroxyl group.

Elastomer composites are created by mixing a polymer matrix (like rubber) with reinforcing fillers (such as silica or carbon black) to enhance mechanical properties. A critical factor in the performance of these composites is the interfacial adhesion between the hydrophilic filler and the hydrophobic polymer.

Pyrrole compounds have been investigated as coupling agents or surface modifiers in this context. For example, sulfur-containing pyrrole derivatives have been shown to functionalize fillers and improve the dynamic mechanical properties of elastomer composites used in tire applications. The pyrrole headgroup is thought to improve the interaction with the filler surface, while the other functional group can react with the elastomer chains during vulcanization.

Although direct studies on this compound in composites are limited, its structure is highly relevant. The hydroxyl group is capable of forming hydrogen bonds or reacting with the surface of silica fillers, thereby improving filler dispersion within the polymer matrix. The pyrrole and phenyl groups could enhance compatibility with the rubber matrix, leading to composites with improved tensile strength, abrasion resistance, and reduced energy dissipation (lower rolling resistance in tires).

Table 2: Potential Applications in Materials Science

| Application Area | Relevant Functional Group(s) | Potential Function |

|---|---|---|

| Polymer Synthesis | Hydroxyl Group | Monomer for Polyesters/Polyethers |

| Pyrrole Ring | Precursor for Conductive Polymers | |

| Elastomer Composites | Hydroxyl Group | Filler Surface Modifier (e.g., for Silica) |

Development of Optoelectronic Materials

The exploration of this compound and its derivatives in the field of optoelectronic materials is an emerging area of research. While specific studies focusing solely on this compound for optoelectronics are not extensively documented in the public domain, the constituent functional groups—the phenyl ring and the pyrrole heterocycle—are common motifs in organic electronic materials. The aromatic nature of these components suggests potential for charge transport and light-emitting properties, which are fundamental to devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future research may involve modifying the core structure to enhance π-conjugation, tune energy levels, and improve material processability and stability for these advanced applications.

Potential in Pharmaceutical Scaffold Synthesis and Development

Design of Heterocyclic Scaffolds for Drug Discovery

The this compound structure incorporates a five-membered pyrrolidine ring, which is a highly valued scaffold in medicinal chemistry for developing novel therapeutic agents. nih.govresearchgate.net The significance of this heterocyclic system stems from several key features. Its saturated, non-planar ring allows for the efficient three-dimensional exploration of pharmacophore space, which is crucial for optimizing interactions with biological targets. nih.govresearchgate.netnih.gov The sp³-hybridized carbons of the pyrrolidine ring introduce stereochemistry, and the spatial orientation of substituents can lead to distinct biological profiles for different stereoisomers. researchgate.netnih.gov

The pyrrolidine ring is a common fragment in numerous drugs and acts as a vital building block for natural compounds like vitamins and alkaloids as well as for synthetic pharmaceuticals. mdpi.comtandfonline.com Its derivatives are found in drugs with a wide range of applications, including antibacterial, anticancer, and antidiabetic agents. tandfonline.com The synthesis of complex pyrrolidine-containing scaffolds often begins from precursors like proline and 4-hydroxyproline, highlighting the modularity of this chemical framework in drug development. mdpi.com

Chemical Modifications for Structure-Activity Relationship Studies of Bioactive Analogues

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a lead compound. For molecules based on the this compound framework, SAR investigations involve systematic chemical modifications to understand how structural changes influence biological activity. researchgate.netnih.gov The biological activity of such compounds is highly dependent on the conformational changes at the chiral center and the nature of the introduced pharmacophore groups. nih.gov

Key areas for modification in SAR studies include:

The Phenyl Ring: Substituents on the benzene ring can significantly alter electronic properties, lipophilicity, and steric profile, which in turn affects target binding and pharmacokinetic properties. Theoretical studies on related 1-phenylpyrrolidine-2,5-diones have shown that the nature and position of substituents are essential for antifungal activity. researchgate.net

The Pyrrolidine Ring: Modifications to the pyrrolidine scaffold itself, such as altering substituents or their stereochemistry, can have a profound impact on efficacy. nih.gov

These studies allow medicinal chemists to fine-tune the molecule's properties to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Below is an interactive table summarizing how different modifications on a related pyrrolidine scaffold can influence inhibitory activity against a specific biological target, the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib].

| Compound Modification | Position of Change | Substituent | Effect on Inhibitory Activity |

| Truncation of Scaffold | R5 | Removal of 3-phenylbutyl group | Loss of activity |

| Stereochemistry Change | R1, R3 | Change from S to R-phenyl | Variable effects on activity |

| Functional Group Alteration | R4 | Replacement of hydroxymethyl | Can impact binding affinity |

| Chain Length Modification | R5 | 4-phenylbutyl vs. 3-phenylbutyl | Affects potency |

This table illustrates the principles of SAR based on findings from related pyrrolidine derivatives. nih.gov

Catalytic Applications

Organocatalysis and Enantioselective Catalysis

Chiral pyrrolidine-containing molecules are a cornerstone of modern asymmetric organocatalysis, a field that uses small organic molecules to catalyze chemical transformations. researchgate.netdoi.org The this compound structure is analogous to widely used diarylprolinol catalysts. These catalysts are highly effective in a variety of enantioselective reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions. doi.org

The catalytic cycle typically involves the formation of a covalent bond between the catalyst's secondary amine and a carbonyl substrate, leading to the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate. mdpi.com This activation mode allows for highly controlled bond formation, resulting in products with excellent stereoselectivity. For instance, novel pyrrolidine-based organocatalysts have been synthesized and used for the asymmetric Michael addition of ketones to nitroolefins, yielding the desired products in high yields (up to 96%) and with outstanding enantioselectivity (ee up to >99%) and diastereoselectivity (dr up to >99:1). doi.org The development of such catalysts is a significant area of research, with a focus on creating new structures that are both efficient and derived from sustainable sources. nih.gov

The table below shows representative results for an asymmetric Michael addition reaction using a chiral pyrrolidine-based organocatalyst.

| Reactant 1 (Ketone) | Reactant 2 (Nitroolefin) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Cyclohexanone | β-Nitrostyrene | 95 | >99:1 | >99 |

| Acetone | (E)-1-nitro-2-phenylpropene | 89 | 95:5 | 98 |

| Cyclopentanone | (E)-2-(2-nitrovinyl)furan | 92 | 98:2 | >99 |

Data is representative of reactions catalyzed by pyrrolidine-based organocatalysts as described in the literature. doi.org

Metal-Free Catalysis

Organocatalysis is a prominent branch of metal-free catalysis, a key principle of green chemistry aimed at reducing reliance on potentially toxic and expensive heavy metals. mdpi.com The use of catalysts like this compound and its derivatives avoids metal contamination in the final products, which is particularly critical in the synthesis of pharmaceuticals and fine chemicals. nih.gov

Beyond organocatalysis, the principles of metal-free catalysis extend to other areas. For example, nitrogen-doped carbon materials, which share the feature of containing nitrogen heterocycles, have been developed as effective metal-free catalysts for the oxidation of alcohols. mdpi.com Research has shown that borane catalysts, such as B(C₆F₅)₃, can facilitate the dehydrogenation of pyrrolidines to form pyrroles in an operationally simple, metal-free procedure. nih.gov This approach highlights the potential for using the pyrrolidine core as a synthon that can be transformed under metal-free conditions, expanding the synthetic utility of such compounds. nih.gov The development of metal-free catalytic systems is a rapidly growing field, driven by the need for more sustainable and environmentally benign chemical processes. mdpi.com

Future Research Perspectives and Challenges

Development of Sustainable and Green Synthesis Routes

The synthesis of pyrrole (B145914) derivatives, which are key building blocks for pharmaceuticals and materials, is an area of active research. nih.gov Traditional methods often involve harsh conditions or multi-step processes. The development of sustainable and green synthetic routes for compounds like 2-Phenyl-2-pyrrol-1-ylethanol is a critical challenge, aligning with the principles of green chemistry to reduce environmental impact. chemijournal.comresearchgate.net

Key approaches focus on catalytic systems that are efficient, reusable, and operate under mild conditions. nih.gov One promising strategy involves the acceptorless dehydrogenative condensation of secondary alcohols with amino alcohols, a method that produces hydrogen gas and water as the only byproducts. researchgate.net Catalysts based on iridium and iron have shown significant promise in sustainably synthesizing the pyrrole core from renewable resources like alcohols. colab.wstcsedsystem.edunih.gov Microwave-assisted synthesis, often performed under solvent-free conditions, represents another green approach that can substantially reduce reaction times and improve yields for N-substituted pyrroles. mdpi.comrasayanjournal.co.in

Table 1: Comparison of Green Synthesis Strategies for Pyrrole Derivatives

| Synthesis Strategy | Catalyst/Method | Advantages | Challenges |

|---|---|---|---|

| Dehydrogenative Condensation | Iridium or Iron complexes | High atom economy; uses renewable feedstocks; produces only H₂ and H₂O as byproducts. researchgate.netcolab.wsnih.gov | Catalyst cost and stability; may require specific functional group tolerance. |

| Microwave-Assisted Synthesis | Iodine, Zeolites, or catalyst-free | Rapid reaction times; high yields; solvent-free conditions are possible. mdpi.comrasayanjournal.co.in | Scalability can be an issue; requires specialized equipment. |

| Multicomponent Reactions | Various (often catalyst-free or mild acid) | High efficiency; builds molecular complexity in a single step. semanticscholar.org | Control of selectivity can be difficult; optimization is often required. |

Future research will likely focus on adapting these general methodologies to the specific synthesis of this compound, potentially using a secondary alcohol like 1-phenylethanol and an amino alcohol derivative. The development of robust, recyclable heterogeneous catalysts is a key goal to make these processes industrially viable. nih.gov

Exploration of Novel Reactivity and Functionalization Pathways

The chemical structure of this compound offers several sites for functionalization, enabling the creation of a diverse library of derivatives. The pyrrole ring, the hydroxyl group, and the phenyl ring can all be targeted for modification to tune the molecule's properties.

The hydroxyl group is a prime target for esterification or etherification, allowing for the attachment of various functional moieties. The pyrrole nitrogen and alcohol oxygen can act as ligands, coordinating with metal ions. For instance, the related compound 2-(1H-pyrrol-1-yl)ethanol reacts with copper(II) bromide to form a dimeric copper(II) complex, demonstrating the chelating potential of the N-CH₂-CH₂-OH fragment. mdpi.com This suggests that this compound could be used to synthesize novel organometallic complexes with potential catalytic or material applications.

The pyrrole ring itself can undergo electrophilic substitution, although its reactivity is influenced by the N-substituent. Furthermore, radical reactions involving related structures, such as 2-(pyrrol-1-yl)benzyl radicals, have been shown to lead to cyclization, providing routes to fused heterocyclic systems. rsc.org Exploring similar radical-based transformations with this compound could yield novel polycyclic compounds. The development of transition metal-catalyzed cross-coupling reactions offers another avenue for functionalizing the pyrrole and phenyl rings, enabling the synthesis of highly substituted and complex architectures. nih.gov

Advanced Computational Modeling for Complex Systems

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, guiding experimental work and accelerating discovery. mdpi.com For a molecule like this compound, advanced computational modeling can offer deep insights into its structural, electronic, and reactive properties.

Density Functional Theory (DFT) is a widely used method to study the geometries, electronic structures, and reactivity of pyrrole derivatives. researchgate.netresearchgate.net DFT calculations can be used to determine key reactivity descriptors, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), which help predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net Such studies can elucidate the most probable pathways for the functionalization reactions discussed in the previous section.

Furthermore, computational modeling can be used to investigate the non-covalent interactions that govern the molecule's behavior in larger systems. For example, Post Hartree-Fock and DFT studies have been used to analyze the hydrogen-bonded and van der Waals isomers of pyrrole with other small molecules. mdpi.org Similar analyses for this compound could predict its interactions with biological targets or its self-assembly behavior in materials. These computational approaches are invaluable for designing new derivatives with tailored properties, such as enhanced biological activity or specific optical characteristics. nih.gov

Table 2: Computational Methods for Analyzing Pyrrole Derivatives

| Computational Method | Information Gained | Application for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies, reactivity descriptors. researchgate.netresearchgate.net | Predicting stable conformations, identifying reactive sites, guiding synthetic strategies. |

| Post Hartree-Fock (e.g., MP2) | Accurate energies for non-covalent interactions. mdpi.org | Modeling interactions with solvents, receptors, or other molecules; studying self-assembly. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity or physical properties. nih.gov | Designing derivatives with enhanced therapeutic or material properties. |

Interdisciplinary Applications in Emerging Chemical Technologies

The structural features of this compound make it a promising candidate for a range of interdisciplinary applications, particularly in materials science and medicinal chemistry.

In materials science, the pyrrole moiety is the fundamental unit of polypyrrole, a well-known conducting polymer. researchgate.net Derivatives of this compound could be explored as monomers for creating new functional polymers. mdpi.com The phenyl and hydroxyl groups offer sites for modification, potentially leading to polymers with tailored solubility, processability, and electronic properties for use in sensors, organic electronics, or energy storage devices.

In medicinal chemistry, the pyrrole scaffold is a "privileged" structure found in numerous biologically active compounds and approved drugs. nih.gov The combination of the pyrrole ring with a chiral phenyl ethanol (B145695) side chain suggests that derivatives of this compound could be investigated for various therapeutic applications. The specific stereochemistry of the molecule could be crucial for its interaction with biological targets. By modifying the core structure, it may be possible to develop compounds that act as dual inhibitors of enzymes like COX-2 and LOX, which are involved in inflammation. nih.gov Its potential to form stable metal complexes also opens avenues for its use in bioinorganic chemistry or as a metallo-drug carrier.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.